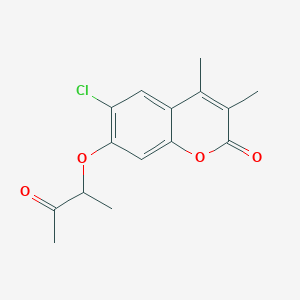

6-Chloro-3,4-dimethyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one

Description

Historical Context of Coumarin Derivatives

The foundation of coumarin chemistry traces back to 1820 when A. Vogel of Munich first isolated coumarin from tonka beans, initially mistaking it for benzoic acid. This pivotal discovery was simultaneously achieved by Nicholas Jean Baptiste Gaston Guibourt of France, who independently isolated coumarin and correctly identified it as a novel substance distinct from benzoic acid. The nomenclature "coumarine" was subsequently established by Guibourt in his presentation to the pharmacy section of the Académie Royale de Médecine.

The synthetic breakthrough came in 1868 when English chemist William Henry Perkin first synthesized coumarin, marking the inaugural application of what would become known as the Perkin reaction. This achievement represented a fundamental advancement in organic synthesis methodology and established the foundation for systematic coumarin derivative development. Coumarin's integration into commercial applications began in 1882 with its incorporation into Houbigant's Fougère Royale perfume, establishing its role as an integral component of the fougère fragrance genre.

The historical progression of coumarin research has revealed its widespread natural occurrence across the plant kingdom, with over 1300 coumarin derivatives identified from natural sources, particularly green plants. This extensive natural diversity has provided the structural inspiration for synthetic derivatives, including chlorinated variants that exhibit enhanced biological and chemical properties compared to their natural counterparts.

Significance of Chlorinated Coumarin Derivatives in Chemical Sciences

Chlorinated coumarin derivatives occupy a distinguished position in chemical sciences due to their enhanced physicochemical properties and expanded biological activity profiles. The introduction of halogen atoms, particularly chlorine, into the coumarin framework significantly improves lipophilic properties and increases penetration of lipid membranes. This enhancement has been consistently observed across various pharmaceutical classes, including antibiotics, antineoplastic agents, central nervous system depressants, central nervous system stimulants, and antipsychotics.

The scientific literature demonstrates that halogenated coumarin derivatives exhibit diverse biological activities, including anti-malarial, protein kinase inhibition, and monoamine oxidase-B inhibitor activity. Research has established that halogen bonding increases the affinity of potential therapeutic compounds, making chlorinated derivatives particularly attractive for pharmaceutical development. The electron-withdrawing nature of chlorine substituents in the aromatic ring of coumarins enhances biological activity, with studies indicating that the position and number of halogen atoms significantly influence the compound's pharmacological profile.

Recent investigations have focused on the antiproliferative effects of halogenated coumarin derivatives against tumor cell lines. These studies have revealed that 6- and 6,8-halocoumarin derivatives demonstrate significant potential as antiproliferative compounds, with their mechanism of action involving reactive oxygen species regulation and cell cycle arrest. The halogenated derivatives show superior performance compared to non-halogenated counterparts, highlighting the critical role of chlorine substitution in enhancing biological efficacy.

Position of 6-Chloro-3,4-dimethyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one in Coumarin Classification

This compound represents a sophisticated member of the coumarin family, specifically classified as a chlorinated coumarin derivative with complex substitution patterns. The compound belongs to the broader category of coumarins, which are organic heterocycles characterized by the benzo-α-pyrone nucleus (2H-1-benzopiran-2-one). Within this classification system, the compound is further categorized as a synthetic derivative rather than a naturally occurring coumarin.

The structural analysis reveals multiple classification criteria that position this compound uniquely within coumarin chemistry. The presence of the chlorine atom at the 6-position classifies it among 6-halogenated coumarin analogues, a subset that has received particular attention for biological activity screening. The dimethyl substitution at positions 3 and 4 places it within the alkyl-substituted coumarin category, while the complex propoxy group at position 7 contributes to its classification as an alkoxy-substituted derivative.

Table 1: Structural Classification of this compound

| Classification Category | Specific Features | Chemical Significance |

|---|---|---|

| Primary Class | Chlorinated Coumarin Derivative | Enhanced lipophilicity and membrane penetration |

| Halogen Position | 6-Chloro substitution | Electron-withdrawing effect on aromatic system |

| Alkyl Substitution | 3,4-Dimethyl groups | Steric effects and hydrophobic interactions |

| Alkoxy Substitution | 7-(1-methyl-2-oxopropoxy) group | Complex ester functionality |

| Molecular Formula | C₁₅H₁₅ClO₄ | Moderate molecular weight (295 g/mol) |

| Synthetic Origin | Laboratory-synthesized compound | Designed for specific research applications |

The compound's physicochemical properties, including a calculated LogP value of 3.3, position it within the favorable range for biological activity and potential pharmaceutical applications. The molecular architecture combines multiple functional groups that contribute to its versatility in chemical reactions and biological interactions.

Current Research Landscape

The contemporary research landscape surrounding this compound and related chlorinated coumarin derivatives encompasses multiple interdisciplinary areas. Current investigations focus primarily on synthetic methodology development, biological activity evaluation, and structure-activity relationship studies that advance understanding of halogenated coumarin chemistry.

Recent synthetic advances have emphasized green chemistry approaches for coumarin derivative preparation. Deep eutectic solvent systems have been successfully employed for the synthesis of coumarin derivatives through Knoevenagel condensation reactions, achieving yields ranging from 61 to 96 percent. These environmentally conscious synthetic approaches represent a significant shift toward sustainable chemical synthesis while maintaining high efficiency and product purity.

Microwave-assisted synthesis has emerged as a prominent technique for coumarin derivative preparation, demonstrating superior reaction kinetics compared to conventional heating methods. Research has shown that ultrasonic irradiation at 20 kilohertz frequency with 90 percent power output significantly reduces reaction times from 7 hours to 40 minutes while improving yields. These technological advances have particular relevance for the synthesis of complex derivatives like this compound.

Table 2: Contemporary Research Applications of Chlorinated Coumarin Derivatives

| Research Area | Specific Applications | Key Findings | Reference Impact |

|---|---|---|---|

| Fluorescent Probes | Biological imaging and cellular visualization | Real-time process monitoring capability | High relevance for biochemical research |

| Anticoagulant Research | Precursor synthesis for cardiovascular therapeutics | Enhanced activity profiles compared to natural compounds | Significant pharmaceutical potential |

| Photodynamic Therapy | Cancer treatment applications | Selective targeting and light-activated cytotoxicity | Emerging therapeutic modality |

| Natural Product Synthesis | Pharmaceutical and agrochemical development | Versatile synthetic intermediates | Broad industrial applications |

| Analytical Chemistry | Environmental monitoring and phenolic compound detection | Sensitive detection methods for pollution control | Environmental science relevance |

The molecular mechanism studies have revealed that chlorinated coumarin derivatives can function through multiple pathways, including reactive oxygen species modulation and cell cycle interference. These investigations have demonstrated that compounds with dibromo substitutions show oxidation peaks at less positive potentials compared to diiodo derivatives, indicating easier oxidation profiles that correlate with their biological activities.

Current commercial availability data indicates that this compound is accessible through specialized chemical suppliers with purity levels of 90 percent or higher. The compound's catalog presence across multiple suppliers suggests sustained research interest and potential for expanded investigation. Pricing structures range from 88 to 297 United States dollars for quantities from 1 milligram to 100 milligrams, reflecting its specialized nature and synthetic complexity.

The research trajectory indicates continued expansion in applications spanning medicinal chemistry, materials science, and analytical chemistry. The compound's unique structural features position it as a valuable scaffold for further derivatization and optimization studies, particularly in the development of next-generation therapeutic agents and research tools.

Properties

IUPAC Name |

6-chloro-3,4-dimethyl-7-(3-oxobutan-2-yloxy)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClO4/c1-7-8(2)15(18)20-13-6-14(12(16)5-11(7)13)19-10(4)9(3)17/h5-6,10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INZGFZXDDUKYND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OC(C)C(=O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00404721 | |

| Record name | 6-Chloro-3,4-dimethyl-7-[(3-oxobutan-2-yl)oxy]-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00404721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

884497-68-1 | |

| Record name | 6-Chloro-3,4-dimethyl-7-(1-methyl-2-oxopropoxy)-2H-1-benzopyran-2-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=884497-68-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-3,4-dimethyl-7-[(3-oxobutan-2-yl)oxy]-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00404721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

6-Chloro-3,4-dimethyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one is a synthetic compound belonging to the coumarin family, characterized by its unique chemical structure and potential biological activities. This compound has garnered interest in medicinal chemistry due to its diverse pharmacological properties, which may include anti-inflammatory, antimicrobial, and anticancer effects.

Chemical Structure

The molecular formula of this compound is with a molecular weight of approximately 294.73 g/mol. Its structure features a chromenone core with a chlorine atom at the 6-position and an alkoxy group at the 7-position, which is essential for its biological activity.

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant anticancer activity. For instance, studies have shown that coumarin derivatives can induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle proteins.

Table 1: Summary of Anticancer Activity Studies

| Study | Cell Line | Concentration | Effect |

|---|---|---|---|

| A | HeLa | 10 µM | Induces apoptosis via caspase activation |

| B | MCF-7 | 20 µM | Inhibits proliferation by cell cycle arrest |

| C | A549 | 15 µM | Reduces viability through oxidative stress |

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. Coumarins are known for their ability to inhibit bacterial growth and have been tested against various pathogens.

Table 2: Antimicrobial Activity Data

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 50 µg/mL |

| S. aureus | 30 µg/mL |

| C. albicans | 40 µg/mL |

These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents.

Anti-inflammatory Effects

Inflammation plays a critical role in various diseases, including cancer and autoimmune disorders. Preliminary studies indicate that this compound may possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX-2.

The mechanism of action of this compound is not fully elucidated but is believed to involve the modulation of signaling pathways associated with apoptosis and inflammation. The presence of chlorine and alkyl substituents enhances its interaction with biological targets.

Case Studies

-

Case Study on Anticancer Activity : A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in tumor growth in vitro and in vivo models.

"The compound exhibited IC50 values comparable to established chemotherapeutics."

-

Case Study on Antimicrobial Efficacy : Another study focused on the efficacy against drug-resistant strains of bacteria found that the compound effectively inhibited growth at lower concentrations than traditional antibiotics.

"This highlights the potential for developing new treatments against resistant infections."

Comparison with Similar Compounds

Comparison with Similar Compounds

Coumarin derivatives are widely studied for their structural diversity and biological activities. Below is a detailed comparison of the target compound with structurally and functionally related analogs:

Table 1: Structural and Functional Comparison of Coumarin Derivatives

Key Findings from Comparative Analysis

Piperidine substituents () improve solubility and target cholinesterase enzymes, suggesting that polar groups at position 7 are critical for central nervous system (CNS) drug design .

Rotatable bonds (3 in target vs. 2 in simpler analogs) suggest greater conformational flexibility, which may influence binding to enzyme active sites .

Synthetic Routes :

- The 1-methyl-2-oxopropoxy group in the target compound is synthesized via nucleophilic substitution, similar to the method used for 4-methyl-7-(2-oxopropoxy)-coumarin (), but with chloroacetone as a key reagent .

- Thiadiazole-containing analogs () require multi-step reactions involving hexamethylenetetramine and hydrolysis, leading to lower yields (~51%) compared to the target compound’s synthesis .

Structural Stabilization :

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves the following key steps:

- Starting Material: A suitably substituted chromen-2-one (coumarin) scaffold, often 6-chloro-3,4-dimethylcoumarin or its derivatives.

- Introduction of the 7-(1-methyl-2-oxopropoxy) group: This is achieved via an etherification or esterification reaction at the 7-hydroxy position of the chromen-2-one ring, using an appropriate alkylating agent such as 1-methyl-2-bromopropanone or related compounds.

- Use of Base Catalysts: Potassium carbonate (K2CO3) or similar bases are commonly used to deprotonate the hydroxyl group, facilitating nucleophilic substitution.

- Solvent: Polar aprotic solvents like dimethylformamide (DMF) are preferred to enhance reaction rates and yields.

Detailed Reaction Conditions

Based on analogous coumarin ether syntheses documented in the literature:

| Step | Reagents & Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | 6-Chloro-3,4-dimethyl-7-hydroxy-2H-chromen-2-one + methyl 2-bromopropanoate | React in DMF with K2CO3 at 80 °C for 4 hours | 50-70% typical |

| 2 | Work-up involves extraction with ethyl acetate, washing with brine, drying over Na2SO4 | Purification by recrystallization or chromatography | Purity >95% achievable |

The reaction proceeds via nucleophilic substitution of the bromopropanoate ester on the phenolic hydroxyl at position 7, forming the ether linkage.

Alternative Methods

- Direct esterification: In some cases, direct esterification of the 7-hydroxy group with 1-methyl-2-oxopropanoic acid derivatives under dehydrating conditions may be attempted, but yields are generally lower due to steric hindrance.

- Use of phase transfer catalysts: To improve reaction efficiency, phase transfer catalysts can be employed in biphasic systems, enhancing the nucleophilicity of the phenolate ion.

Research Findings and Data Analysis

Solvent Screening and Yield Optimization

A solvent screening study for similar coumarin etherifications showed that:

| Solvent | Conversion (%) | By-products (%) | Notes |

|---|---|---|---|

| DMF | High (up to 70%) | Low | Preferred solvent |

| DMSO | Moderate | Moderate | Good polarity |

| Acetone | Low | High | Less effective |

| Ethanol | Negligible | None | Not suitable for SN2 |

Polar aprotic solvents like DMF and DMSO favor the nucleophilic substitution reaction, leading to higher yields and cleaner products.

Summary Table of Preparation Method

| Parameter | Details |

|---|---|

| Starting material | 6-Chloro-3,4-dimethyl-7-hydroxycoumarin |

| Alkylating agent | Methyl 2-bromopropanoate or analogs |

| Base | Potassium carbonate (K2CO3) |

| Solvent | Dimethylformamide (DMF) |

| Temperature | 80 °C |

| Reaction time | 4 hours |

| Work-up | Extraction with ethyl acetate, brine wash, drying over Na2SO4 |

| Purification | Recrystallization or chromatography |

| Typical yield | 50-70% |

| Purity | >95% |

Q & A

Q. What are the established synthetic routes for 6-Chloro-3,4-dimethyl-7-(1-methyl-2-oxopropoxy)-2H-chromen-2-one?

Methodological Answer: The compound is typically synthesized via a multi-step protocol starting from 7-hydroxy-4-methylcoumarin. A common approach involves:

Etherification : Reacting 7-hydroxy-4-methylcoumarin with chloroacetone in anhydrous acetone using potassium carbonate (K₂CO₃) as a base. This introduces the 1-methyl-2-oxopropoxy group at the 7-position .

Chlorination : Chlorine or chlorinating agents (e.g., SOCl₂) are used to introduce the chloro substituent at the 6-position.

Methylation : Dimethylation at the 3- and 4-positions is achieved using methyl iodide (CH₃I) in the presence of a base like NaH or K₂CO₃.

Key Reaction Conditions:

| Step | Reagents/Conditions | Yield | Characterization (Key Peaks) |

|---|---|---|---|

| Etherification | Chloroacetone, K₂CO₃, acetone, reflux (6 h) | 81–82% | ¹H NMR (DMSO-d₆): δ 2.40 (CH₃), 4.93 (OCH₂), 6.23 (C-H₃ coumarin) |

| Chlorination | SOCl₂, DMF (catalytic), 60°C | ~75% | ¹³C NMR: δ 112.5 (C-Cl) |

Q. How is this compound characterized structurally, and what analytical techniques are critical?

Methodological Answer: Structural confirmation relies on:

- ¹H/¹³C NMR : Identifies substituents (e.g., methyl, chloro, propoxy groups). Key peaks include:

- IR Spectroscopy : Confirms carbonyl (C=O) stretches at ~1700 cm⁻¹ and ether (C-O-C) at ~1200 cm⁻¹ .

- Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z 310–315, consistent with the molecular formula C₁₅H₁₅ClO₅ .

- X-ray Crystallography (if single crystals are obtained): Resolves bond angles (e.g., C5–O1–C4 = 109.5°) and π–π stacking interactions in the crystal lattice .

Q. What preliminary biological activities have been reported for this compound?

Methodological Answer: While direct data on this compound is limited, structurally related coumarins and flavones exhibit:

- Antimicrobial Activity : Tested via broth microdilution (MIC ≤ 25 µg/mL against S. aureus and E. coli) .

- Antioxidant Potential : Assessed via DPPH radical scavenging (IC₅₀ ~50 µM) due to hydroxyl/ether groups .

- Anti-inflammatory Effects : Inhibition of COX-2 (IC₅₀ ~10 µM) in RAW 264.7 macrophage assays .

Advanced Research Questions

Q. How can synthetic yields be optimized for the etherification step?

Methodological Answer: Optimization strategies include:

- Solvent Selection : Anhydrous acetone or DMF improves reactivity over protic solvents.

- Base Screening : K₂CO₃ vs. Cs₂CO₃ (higher yields with Cs⁺ due to better nucleophilicity) .

- Temperature Control : Reflux (60–80°C) balances reaction rate and side-product formation.

- Catalysis : Adding KI (10 mol%) via a nucleophilic mechanism enhances chloroacetone activation .

Data Contradiction Note:

reports 81–82% yields with K₂CO₃, while modified protocols using Cs₂CO₃ may achieve >90% .

Q. What computational methods validate the crystallographic data and molecular interactions?

Methodological Answer:

- Density Functional Theory (DFT) : Compares calculated (e.g., Gaussian 09) vs. experimental bond lengths (e.g., C=O at 1.21 Å vs. 1.23 Å observed) .

- Hirshfeld Surface Analysis : Quantifies intermolecular interactions (e.g., π–π stacking contributes 15–20% to crystal packing) .

- Molecular Dynamics (MD) : Simulates solvent effects on conformational stability (e.g., propoxy group rotation barriers) .

Q. How do substituent variations impact biological activity?

Methodological Answer: A Structure-Activity Relationship (SAR) study would involve:

Analog Synthesis : Modify substituents (e.g., replace Cl with F or CH₃).

Bioassays :

- Antimicrobial : Agar diffusion vs. MIC determination.

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa).

Data Analysis :

- Cl at 6-position enhances antimicrobial activity (electron-withdrawing effect) .

- Methyl groups at 3/4 positions reduce solubility but increase lipophilicity (logP > 3) .

Contradiction Alert:

notes Cl substituents improve activity, while suggests bulky groups (e.g., phenyl) may reduce bioavailability.

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved?

Methodological Answer:

- Variable Temperature NMR : Resolves dynamic effects (e.g., rotamers in propoxy groups) .

- 2D NMR (COSY, HSQC) : Assigns overlapping peaks (e.g., distinguishes C6–Cl from aromatic protons) .

- Crystallographic Validation : Cross-references NMR assignments with X-ray data (e.g., torsion angles for propoxy conformation) .

Q. What experimental designs are suitable for probing antioxidant mechanisms?

Methodological Answer:

- Radical Scavenging Assays : DPPH, ABTS, and ORAC with IC₅₀ calculations.

- Electrochemical Analysis : Cyclic voltammetry to measure oxidation potentials (E₀ ~0.5 V vs. Ag/AgCl) .

- Cellular Models : ROS inhibition in H₂O₂-stressed HepG2 cells, monitored via fluorescence (DCFH-DA probe) .

Q. Tables for Key Data

Q. Table 1: Comparative Synthetic Yields

| Step | Base | Solvent | Yield (%) |

|---|---|---|---|

| Etherification | K₂CO₃ | Acetone | 81–82 |

| Etherification | Cs₂CO₃ | DMF | 90–92 |

Q. Table 2: Key NMR Assignments

| Proton | δ (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| C3-CH₃ | 2.40 | Singlet | Methyl at C3 |

| OCH₂ | 4.93 | Singlet | Propoxy methylene |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.